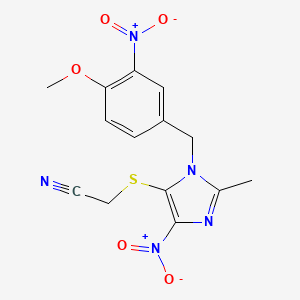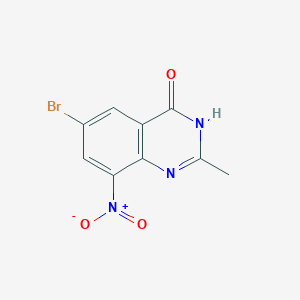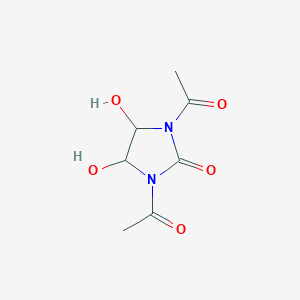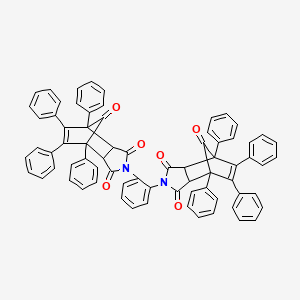![molecular formula C25H19N3O2 B14950309 2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)
2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL is a complex organic compound with a unique structure that includes a methoxy group, a naphthylmethylidene group, and an imidazo[1,2-a]pyridine moiety
準備方法
The synthesis of 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, yielding 2-phenylimidazo[1,2-a]pyridine.
Introduction of the naphthylmethylidene group: This step involves the condensation of the imidazo[1,2-a]pyridine derivative with 1-naphthaldehyde under basic conditions to form the corresponding Schiff base.
化学反応の分析
2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group (Schiff base) can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methanol, ethanol, amines.
Major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
科学的研究の応用
2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL involves its interaction with molecular targets in biological systems. The imidazo[1,2-a]pyridine moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The naphthylmethylidene group may enhance the compound’s binding affinity and specificity. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar compounds to 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL include other imidazo[1,2-a]pyridine derivatives and Schiff bases. These compounds share structural features and may exhibit similar chemical and biological properties. the presence of the methoxy and naphthylmethylidene groups in the target compound provides unique characteristics, such as enhanced binding affinity and potential for specific interactions with biological targets.
Some similar compounds include:
- 2-Phenylimidazo[1,2-a]pyridine
- 2-Methoxy-1-naphthaldehyde
- Schiff bases derived from imidazo[1,2-a]pyridine and aromatic aldehydes
特性
分子式 |
C25H19N3O2 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
2-methoxy-5-[3-[(E)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C25H19N3O2/c1-30-22-13-12-18(15-21(22)29)24-25(28-14-5-4-11-23(28)27-24)26-16-19-9-6-8-17-7-2-3-10-20(17)19/h2-16,29H,1H3/b26-16+ |
InChIキー |
ZMOLLDKPMDLDIX-WGOQTCKBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=CC5=CC=CC=C54)O |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=CC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B14950227.png)
![2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)

![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)


![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)


![1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14950277.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)
